5-Fluoro-2-nitrobenzaldehyde (CAS: 395-81-3): A Technical Guide for Researchers
5-Fluoro-2-nitrobenzaldehyde (CAS: 395-81-3): A Technical Guide for Researchers
For immediate release: An in-depth technical guide on 5-Fluoro-2-nitrobenzaldehyde (CAS number 395-81-3), tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the compound's properties, synthesis, and applications, with a focus on its role as a versatile building block in medicinal chemistry and organic synthesis.
Core Properties of 5-Fluoro-2-nitrobenzaldehyde
5-Fluoro-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of a wide range of organic molecules.[1] Its chemical structure, featuring an aldehyde, a nitro group, and a fluorine atom, imparts unique reactivity, making it a valuable precursor for pharmaceuticals and agrochemicals.[1]
Physical and Chemical Properties
The compound is typically a solid at room temperature, with a color ranging from white to light yellow or reddish-yellow.[2] It is sensitive to air and can oxidize to the corresponding benzoic acid, necessitating storage at low temperatures in a dark, dry, and sealed environment.[2][3]
| Property | Value | Source(s) |
| CAS Number | 395-81-3 | [4] |
| Molecular Formula | C₇H₄FNO₃ | [4] |
| Molecular Weight | 169.11 g/mol | [4] |
| Appearance | White to light yellow to light orange powder/crystal | [3] |
| Melting Point | 92-96 °C | [4] |
| Boiling Point | 153 °C at 23 mmHg | [3] |
| Solubility | Insoluble in water | [3] |
| Density (Predicted) | 1.443 ± 0.06 g/cm³ | [3] |
| Flash Point | >110 °C | [3] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 5-Fluoro-2-nitrobenzaldehyde. Key spectral data are summarized below.
| Spectrum | Key Features and Observations | Source(s) |
| ¹H NMR (CDCl₃) | δ 10.44 (d, 1H), 8.22 (dd, 1H), 7.62 (dd, 1H), 7.41 (ddd, 1H) | [2] |
| ¹³C NMR | Predicted shifts: Carbonyl carbon ~188.9 ppm; Aromatic carbons between 115-160 ppm. | [4][5] |
| Infrared (IR) | Characteristic peaks for C=O stretch (~1700 cm⁻¹), NO₂ stretch (asymmetric ~1530 cm⁻¹, symmetric ~1315 cm⁻¹), and C-H aromatic stretch (~3100 cm⁻¹). | |
| Raman | Characteristic peaks for NO₂ asymmetric stretch (~1524 cm⁻¹) and C=O stretch (~1701 cm⁻¹). |
Safety and Handling
5-Fluoro-2-nitrobenzaldehyde is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound.[6]
| Hazard Statement | GHS Classification | Precautionary Codes |
| Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362+P364 |
| Causes serious eye irritation | Eye Irrit. 2 | P280, P305+P351+P338, P337+P313 |
| May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405 |
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and analysis of 5-Fluoro-2-nitrobenzaldehyde.
Synthesis of 5-Fluoro-2-nitrobenzaldehyde
Two common methods for the synthesis of 5-Fluoro-2-nitrobenzaldehyde are detailed below.
Method 1: Oxidation of 5-Fluoro-2-nitrobenzyl alcohol
This procedure involves the oxidation of the corresponding alcohol using pyridinium dichromate (PDC).
-
Materials: 5-Fluoro-2-nitrobenzyl alcohol, dichloromethane (DCM), 4Å molecular sieves, pyridinium dichromate (PDC), silica gel, ethyl acetate, hexane.
-
Procedure:
-
Dissolve 5-fluoro-2-nitrobenzyl alcohol (13.92 g, 81.08 mmol) in dichloromethane (284 mL).
-
Add 4Å molecular sieves (73 g) and pyridinium dichromate (36.58 g, 97.3 mmol) to the solution.
-
Stir the reaction mixture at 20 °C for 6 hours.
-
Monitor the reaction for completion.
-
Upon completion, filter the crude reaction mixture through a short silica gel column.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel using a 10-20% ethyl acetate/hexane eluent to yield 5-fluoro-2-nitrobenzaldehyde (9.43 g, 69% yield) as a colorless oil.[2]
-
Method 2: From 5-Fluoro-2-nitrotoluene
This two-step synthesis starts with the bromination of 5-Fluoro-2-nitrotoluene followed by oxidation.
-
Materials: 5-Fluoro-2-nitrotoluene, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), dry carbon tetrachloride, tetrabutylammonium chromate, dry chloroform, ethyl acetate, petroleum ether.
-
Procedure:
-
Reflux a mixture of 5-fluoro-2-nitrotoluene (1 g, 6.45 mmol), NBS (2.29 g, 12.9 mmol), and a catalytic amount of AIBN (0.1 g, 0.65 mmol) in dry carbon tetrachloride (15 mL) for 4 hours.
-
Cool the reaction mixture to room temperature and add another portion of NBS (1.15 g, 6.45 mmol) and AIBN (0.1 g, 0.65 mmol).
-
Reflux the mixture for an additional 4 hours.
-
Cool to room temperature and filter off the floating succinimide.
-
Concentrate the filtrate under vacuum to obtain the crude bromide compound as a brown viscous liquid.
-
Slowly add the crude bromide (1.35 g, 5.77 mmol) to a solution of tetrabutylammonium chromate (6.1 g, 8.65 mmol) in dry chloroform (20 mL) and reflux for 2 hours.
-
Monitor the consumption of the bromide by TLC.
-
Concentrate the reaction mixture under vacuum and purify the crude product by column chromatography (ethyl acetate/petroleum ether = 1/99) to obtain the desired product.[2]
-
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of 5-Fluoro-2-nitrobenzaldehyde in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7] Filter the solution into a 5 mm NMR tube.[7]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift to the TMS signal at 0.00 ppm.[7]
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR method): Place a small amount of the solid 5-Fluoro-2-nitrobenzaldehyde sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[5]
-
Data Acquisition:
-
Data Processing: Perform a background subtraction to remove atmospheric and instrument contributions.[5]
Applications in Research and Development
5-Fluoro-2-nitrobenzaldehyde is a valuable building block in several areas of chemical research, particularly in the development of new therapeutic agents and functional molecules.[1]
Intermediate in Pharmaceutical and Agrochemical Synthesis
The compound's reactivity allows for its use as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom is particularly significant as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.[1]
Precursor for Fluorescent Probes
The chemical structure of 5-Fluoro-2-nitrobenzaldehyde makes it a suitable starting material for the design of fluorescent probes for biological imaging.[1] While a specific protocol starting from this exact compound is not detailed in the available literature, a closely related analog is used to synthesize a "turn-on" fluorescent sensor for hypochlorite, a reactive oxygen species.[9]
The following diagram illustrates a generalized workflow for the synthesis of a fluorescent probe, which could be adapted using 5-Fluoro-2-nitrobenzaldehyde as a starting material.
Caption: A logical workflow for the synthesis of a fluorescent probe.
Logical Reaction Pathway
The aldehyde group of 5-Fluoro-2-nitrobenzaldehyde can undergo various transformations, such as reduction to an alcohol or reaction with amines to form imines.[2] The nitro group can be reduced to an amine, which can then participate in further reactions, including intramolecular cyclization.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Design and synthesis of fluorescent probes - ProQuest [proquest.com]
- 4. 5-Fluoro-2-nitrobenzaldehyde | C7H4FNO3 | CID 587090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
